molecular formula C17H20N2 B12596647 (3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine CAS No. 874647-23-1

(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine

Cat. No.: B12596647
CAS No.: 874647-23-1
M. Wt: 252.35 g/mol
InChI Key: YTEMVIAYFUTOHP-CQSZACIVSA-N
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Description

(3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine is a chiral compound featuring a piperazine ring substituted with a biphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Piperazine Ring Formation: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Final Coupling: The biphenyl group is then coupled with the piperazine ring through a nucleophilic substitution reaction, where the biphenyl halide reacts with the piperazine derivative.

Industrial Production Methods

In an industrial setting, the production of (3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound can be used in the study of receptor-ligand interactions due to its structural similarity to biologically active molecules.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group provides hydrophobic interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-([1,1’-Biphenyl]-4-yl)-3-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group.

    (3R)-1-([1,1’-Biphenyl]-4-yl)-3-phenylpiperazine: Contains a phenyl group instead of a methyl group.

    (3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of (3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine lies in its specific combination of the biphenyl group and the chiral piperazine ring, which imparts distinct chemical and biological properties. This combination allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

874647-23-1

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

(3R)-3-methyl-1-(4-phenylphenyl)piperazine

InChI

InChI=1S/C17H20N2/c1-14-13-19(12-11-18-14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,18H,11-13H2,1H3/t14-/m1/s1

InChI Key

YTEMVIAYFUTOHP-CQSZACIVSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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